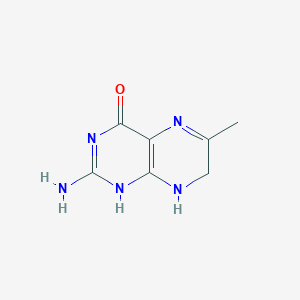

6-Methyl-7,8-dihydropterin

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-6-methyl-7,8-dihydro-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h2H2,1H3,(H4,8,9,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSZMKMOKGLFHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(NC1)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80309649 | |

| Record name | 6-methyl-7,8-dihydropterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17377-13-8 | |

| Record name | NSC212476 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methyl-7,8-dihydropterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Endogenous Formation of 6 Methyl 7,8 Dihydropterin

Intermediary Role in Tetrahydrobiopterin (B1682763) (BH4) Biosynthesis and Regeneration Pathways

Tetrahydrobiopterin (BH4) is indispensable for the function of aromatic amino acid hydroxylases and nitric oxide synthases. nih.gov The regeneration of BH4 after its oxidation during these enzymatic reactions is a critical cellular process. While not a direct intermediate in the primary de novo synthesis of BH4 from GTP, 6-Methyl-7,8-dihydropterin emerges in the context of the BH4 regeneration or "salvage" pathway. kcl.ac.ukxiahepublishing.com

The core of BH4 regeneration involves the reduction of its oxidized forms. During the hydroxylation of aromatic amino acids, BH4 is converted to the unstable intermediate 4a-hydroxy-tetrahydrobiopterin. nih.govpnas.org This intermediate is then dehydrated to a quinonoid dihydropterin. In the case of the synthetic analog 6-methyltetrahydropterin (B12859068) (6MPH4), which is often used in research, its oxidation leads to the formation of quinonoid 6-methyldihydropterin. researchgate.netnih.gov It is the subsequent, albeit minor, rearrangement of this quinonoid tautomer that is thought to give rise to 6-Methyl-7,8-dihydropterin. researchgate.net

Enzymatic Interactions and Functional Mechanisms of 6 Methyl 7,8 Dihydropterin

Substrate and Product Relationships with Oxidoreductases

The biochemical role of 6-Methyl-7,8-dihydropterin is significantly defined by its interactions with oxidoreductase enzymes, particularly those involved in folate and biopterin (B10759762) metabolism. Its function as both a substrate and a molecule whose isomers interact with these enzymes highlights its importance in cellular redox pathways.

Dihydrofolate Reductase (DHFR), an essential enzyme in folate metabolism, catalyzes the reduction of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate. nih.gov Beyond its primary substrate, DHFR also demonstrates activity towards other pterin (B48896) derivatives, including 6-Methyl-7,8-dihydropterin.

The enzymatic reduction of 6-Methyl-7,8-dihydropterin by Dihydrofolate Reductase (DHFR) using NADPH as a cofactor is a highly stereospecific reaction. The process yields a single diastereoisomer, identified as (-)-6-methyl-5,6,7,8-tetrahydropterin. Through a series of chemical degradations and syntheses, the absolute configuration at the C-6 position of this enzymatically produced tetrahydropterin (B86495) has been determined to be S. This stereospecificity is consistent with the reduction of the enzyme's natural substrate, 7,8-dihydrofolic acid, to (6S)-5,6,7,8-tetrahydrofolic acid. nih.gov

While 6-Methyl-7,8-dihydropterin is recognized as a substrate for DHFR, the enzyme exhibits a much higher affinity for its natural substrate, 7,8-dihydrofolate. Kinetic studies of DHFR from various sources, such as the human malaria parasite Plasmodium falciparum, show Km values for dihydrofolate in the low micromolar range (e.g., 3.2 ± 0.6 µM for sensitive clones). nih.gov In contrast, analogous pterin substrates often require higher concentrations for efficient enzymatic conversion, indicating a lower binding affinity. The specificity of DHFR is crucial for maintaining the cellular pool of tetrahydrofolate, which is essential for the synthesis of nucleic acids and amino acids. nih.govresearchgate.net Some research has also identified that certain enzymes, like the Dihydropteridine Reductase from E. coli, possess secondary DHFR activity, although this represents a minor fraction of the enzyme's primary function. researchgate.net

| Enzyme Source | Substrate | Km (µM) |

|---|---|---|

| P. falciparum (Clone 3D7) | Dihydrofolate | 3.2 |

| P. falciparum (Clone HB3) | Dihydrofolate | 42.6 |

| P. falciparum (Clone 7G8) | Dihydrofolate | 11.9 |

Dihydropteridine Reductase (DHPR) plays a critical role in regenerating tetrahydrobiopterin (B1682763), a vital cofactor for aromatic amino acid hydroxylases. nih.gov The enzyme's specific substrate is the unstable quinonoid dihydropterin tautomer, not the more stable 7,8-dihydropterin (B103510) form. nih.govcuny.edu

The substrate for Dihydropteridine Reductase (DHPR) is the quinonoid isomer of a dihydropterin, which is formed during the hydroxylation of aromatic amino acids. cuny.edu This quinonoid form is highly unstable and rapidly rearranges to the more stable 7,8-dihydro tautomer, such as 6-Methyl-7,8-dihydropterin. nih.gov The enzyme specifically acts on the transient quinonoid species to regenerate the active tetrahydro-form. nih.gov The stable 7,8-dihydropterin structure is not the substrate for DHPR. Research on various pterin compounds has shown that while some 7,8-dihydropterins (like 7,8-dihydrobiopterin) can act as competitive inhibitors of other enzymes like phenylalanine hydroxylase, their role as direct competitive inhibitors of DHPR is not established. nih.gov Instead, the accumulation of the 7,8-dihydro tautomer represents a diversion from the active metabolic cycle that DHPR maintains.

The kinetic efficiency of DHPR varies significantly with the structure of its quinonoid pterin substrate. The substitution pattern on the pterin ring influences both the binding affinity (Km) and the maximum reaction velocity (Vmax). For example, the quinonoid form of 6,6-dimethyldihydropterin, a stable analog, is a substrate for DHPR with a Km of 0.4 mM and a Vmax double that of the natural isomer of quinoid dihydrobiopterin. nih.gov Studies on a range of synthetic pterin substrates reveal that modifications at the 6 and 7 positions have a considerable impact on enzyme kinetics. For instance, the Km values for various 6,7-dimethylpterins with human liver DHPR can range from 3.3 to 36 µM. researchgate.net This demonstrates the enzyme's sensitivity to the substrate's molecular structure, which is a key factor in its biological activity.

| Substrate | Enzyme Source | Km | Relative Vmax |

|---|---|---|---|

| Quinonoid 6,6-Dimethyldihydropterin | Not Specified | 0.4 mM | Double that of natural quinoid dihydrobiopterin |

| Quinonoid 6,7-Dimethylpterins (range) | Human Liver | 3.3 - 36 µM | Not Specified |

Interaction with Dihydropteridine Reductase (DHPR)

Modulation of Aromatic Amino Acid Hydroxylases

6-Methyl-7,8-dihydropterin is a pterin compound that interacts with the family of aromatic amino acid hydroxylases. These enzymes, which include phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TyrH), and tryptophan hydroxylase (TrpH), are crucial for various metabolic pathways. wikipedia.org They are dependent on a tetrahydropterin cofactor, typically tetrahydrobiopterin (BH4), for their catalytic activity. wikipedia.org The modulation of these enzymes by pterin analogs is a significant area of biochemical research.

While direct and extensive research specifically detailing the inhibitory effects of 6-methyl-7,8-dihydropterin is limited, studies on its reduced form, 6-methyltetrahydropterin (B12859068) (6-MePH₄), provide substantial insights. A significant consideration in these studies is the high likelihood that the tetrahydropterin form oxidizes to the more stable dihydropterin form during aerobic experimental conditions. nih.gov Therefore, the observed inhibitory effects are often attributed to the oxidized, dihydropterin species. nih.gov

Phenylalanine hydroxylase (PAH) is a key enzyme in the metabolism of phenylalanine, converting it to tyrosine. wikipedia.org Its activity is subject to complex regulation by its substrate, phenylalanine, and its pterin cofactor. nih.gov The natural cofactor, tetrahydrobiopterin (BH4), can act as a negative effector, inhibiting the activation of the enzyme. researchgate.net Similarly, its oxidized form, 7,8-dihydrobiopterin (BH₂), also demonstrates inhibitory effects. researchgate.net

Studies involving the analog 6-methyltetrahydropterin (6-MePH₄) have shown that its inhibitory action on PAH is conditional. No significant inhibition by 6-MePH₄ is detected unless the primary substrate, phenylalanine, is also present in the preincubation mixture. nih.gov The presence of high concentrations of phenylalanine appears to facilitate the inhibitory effect of the pterin, suggesting a cooperative mechanism where the amino acid might trap the enzyme in an inactive complex with the inhibitor. nih.gov This is consistent with the broader understanding that both phenylalanine and the pterin cofactor have regulatory binding sites on the enzyme, and their binding can allosterically influence the enzyme's activity. researchgate.net

The inhibitory potential of various pterin compounds on Phenylalanine Hydroxylase can be summarized as follows:

| Compound | Type of Inhibition | Conditions for Inhibition | Reference |

| Tetrahydrobiopterin (BH₄) | Negative Effector | Blocks phenylalanine activation | researchgate.net |

| 7,8-Dihydrobiopterin (BH₂) | Inhibitor | Binds to active and regulatory sites | researchgate.net |

| 6-Methyltetrahydropterin (6-MePH₄) | Conditional Inhibitor | Requires the presence of phenylalanine | nih.gov |

| 7(S)-Tetrahydrobiopterin | Potent Competitive Inhibitor | Competitive with the natural cofactor (6R)-BH₄ | nih.govresearchgate.net |

This table is generated based on available data for related pterin compounds to provide context for the potential inhibitory actions of 6-Methyl-7,8-dihydropterin.

The mechanism of inhibition by pterin analogs involves binding to specific sites on the phenylalanine hydroxylase enzyme. PAH possesses both a catalytic active site and a distinct allosteric or regulatory site for pterin binding. researchgate.net The natural cofactor BH₄ and its oxidized form BH₂ can bind to this high-affinity regulatory site on the unactivated form of the enzyme, which leads to the inhibition of its activation by phenylalanine. researchgate.net

Research indicates that 6-methyltetrahydropterin also binds at this pterin regulatory site. researchgate.net The functional consequence of this binding is a block on the allosteric activation of PAH that is normally induced by phenylalanine. The effect of this binding is particularly evident at high concentrations of phenylalanine. researchgate.net

The binding of inhibitory pterins like the 7(S) diastereomer of tetrahydrobiopterin has been shown to be due to specific interactions with the polar region of the pterin binding site, involving amino acid residues such as Ser-251. nih.govresearchgate.net While 6-methyl-7,8-dihydropterin lacks the dihydroxypropyl side chain of biopterin, its interaction with the enzyme is still governed by its pterin ring structure. The binding at the regulatory site prevents the conformational changes necessary for the enzyme to achieve its fully active state, thereby reducing its catalytic efficiency. The consequence of this inhibition is a decrease in the rate of phenylalanine hydroxylation.

Structural Biology and Enzymatic Catalysis Involving 6 Methyl 7,8 Dihydropterin

Conformational Dynamics of Pterin (B48896) Derivatives within Enzyme Active Sites

Enzymatic catalysis is not a static process but a dynamic one, requiring precise and often large-scale conformational changes within the enzyme. nih.govcancer.gov HPPK is an exemplary model for understanding these dynamics, as it undergoes significant structural alterations throughout its catalytic cycle to accommodate its substrates and facilitate the chemical reaction. acs.orgacs.org

The active site of HPPK is characterized by three flexible loops that play a crucial role in substrate binding and catalysis. nih.govnih.gov The binding of substrates occurs in a sequential, ordered manner, with ATP binding first, followed by the pterin substrate. nih.govnih.gov The initial binding of ATP induces a conformational change that properly shapes the binding pocket for HMDP. nih.gov Upon the binding of both substrates, these flexible loops close over the active site, sequestering the reactants from the solvent and creating a catalytically competent environment. nih.gov

This process involves a transition from an "open" conformation, which allows substrate entry, to a "closed" conformation that maximizes interactions with the transition state of the reaction. nih.govcancer.gov Nuclear Magnetic Resonance (NMR) and X-ray crystallography studies have revealed that in the absence of the pterin substrate, the catalytic loops can exist in multiple conformations. acs.orgacs.org However, the binding of the second substrate (the pterin derivative) stabilizes a single, catalytically active conformation. acs.org This dynamic interplay ensures that the catalytic residues are optimally positioned for the pyrophosphoryl transfer only when both substrates are correctly bound. nih.gov

Conformational States of HPPK During Catalysis

| Enzyme State | Conformation | Key Characteristics |

|---|---|---|

| Apo (Unligated) | Open | Active site is accessible to solvent; flexible loops are disordered. |

| Binary Complex (HPPK•ATP) | Partially Closed / Multiple | ATP binding induces initial conformational changes; loops remain flexible. nih.govacs.org |

| Ternary Complex (HPPK•ATP•HMDP) | Closed | Binding of pterin substrate stabilizes a single conformation; active site is sealed. nih.gov |

| Product Release | Open | Loops open to release products; enzyme returns to its initial state. nih.gov |

Molecular Basis of Enzyme Specificity and Catalytic Efficiency for 6-Methyl-7,8-dihydropterin

The specificity of an enzyme for its substrate is determined by the precise geometric and chemical complementarity between the active site and the substrate molecule. In HPPK, the binding pocket for the pterin derivative is highly specific, ensuring the correct substrate is positioned for catalysis. The pterin ring of HMDP is secured in the active site through π-stacking interactions with two conserved aromatic residues.

Furthermore, a network of hydrogen bonds and interactions with two essential Mg²⁺ ions anchors the substrates, ATP and HMDP, in the correct orientation for the reaction. nih.gov These magnesium ions are crucial for neutralizing the negative charges of the phosphate groups on ATP and for stabilizing the transition state of the pyrophosphoryl transfer reaction. nih.gov This intricate network of interactions ensures that only molecules with the correct pterin structure are bound effectively and positioned for catalysis.

Key Interactions in the HPPK Active Site with 6-Hydroxymethyl-7,8-dihydropterin (B3263101)

| Interaction Type | Enzyme/Cofactor Component | Substrate Group | Purpose |

|---|---|---|---|

| π-Stacking | Conserved Aromatic Residues | Pterin Ring | Orients and secures the pterin substrate. |

| Hydrogen Bonding | Active Site Residues (e.g., Asp, Arg) | Amine and Hydroxyl Groups | Provides specificity and binding affinity. |

| Ionic Coordination | Two Mg²⁺ Ions | Hydroxymethyl Group and ATP Phosphates | Stabilizes the transition state and orients substrates. nih.gov |

Insights from Mutagenesis Studies on Enzyme-Pterin Interactions

Site-directed mutagenesis is a powerful tool used to probe the function of individual amino acid residues within an enzyme's active site. nih.gov By changing specific residues and observing the effect on substrate binding and catalytic activity, researchers can elucidate the precise role of each component of the catalytic machinery.

Studies on E. coli HPPK have provided significant insights into the roles of the flexible loops and specific active site residues. For example, a mutant created by deleting "loop 3," which undergoes one of the most significant conformational changes, was analyzed. nih.gov This deletion did not prevent the enzyme from folding correctly or from binding its first substrate, ATP. However, the mutant enzyme showed a roughly 100-fold weaker binding affinity for the pterin substrate (HP). nih.gov Critically, the rate of the chemical reaction was reduced by a factor of approximately 110,000. nih.gov This demonstrates that loop 3 is essential for properly assembling the active site, stabilizing the ternary complex, and achieving high catalytic efficiency. nih.gov

Furthermore, quantum and molecular mechanics calculations, combined with mutagenesis data, have been used to identify specific residues that act as the general base in the reaction mechanism. Studies on R82A and R92A mutants (where arginine at position 82 or 92 is replaced by alanine) have identified Arginine 92 as the likely general base responsible for deprotonating the hydroxymethyl group of the pterin substrate to initiate the nucleophilic attack on ATP. These findings highlight how individual residues within a dynamic active site are fine-tuned for specific catalytic roles.

Effects of Specific Mutations on HPPK Function

| Mutation | Location | Observed Effect | Inferred Role of Original Residue/Structure |

|---|---|---|---|

| Loop 3 Deletion | Flexible loop near active site | ~100x increase in pterin dissociation; ~110,000x decrease in chemical step rate. nih.gov | Essential for pterin binding, active site assembly, and transition state stabilization. nih.gov |

| R82A | Active Site | Reduced catalytic efficiency. | Contributes to substrate binding and catalysis. |

| R92A | Active Site | Significantly reduced catalytic efficiency; altered reaction barrier. | Acts as the general base, deprotonating the pterin substrate. |

Advanced Methodologies for Research on 6 Methyl 7,8 Dihydropterin

Spectroscopic Characterization in Biological Contexts

Spectroscopic techniques are fundamental to understanding the behavior of 6-Methyl-7,8-dihydropterin within a biological milieu. Fluorescence and spectrophotometry are particularly powerful for probing its interactions and transformations.

Dihydropterin derivatives, including 6-Methyl-7,8-dihydropterin, exhibit intrinsic fluorescence, a property that is invaluable for their study in aqueous solutions. The fluorescence characteristics, such as quantum yields (ΦF) and lifetimes (τF), are sensitive to the chemical environment and the substitution pattern on the pterin (B48896) ring.

Research on a series of dihydropterins has provided key insights into their emissive properties. For the neutral form of these compounds in aqueous solution, the fluorescence quantum yields and lifetimes are generally low. This is a critical consideration in experimental design, as the signals can be weak and susceptible to interference from more highly fluorescent oxidized pterin contaminants.

Table 1: Fluorescence Properties of Selected Dihydropterin Derivatives in Aqueous Solution

| Compound | Fluorescence Quantum Yield (ΦF) x 10⁻³ | Fluorescence Lifetime (τF) (ns) |

|---|---|---|

| 6-Formyl-7,8-dihydropterin | 3 - 9 | 0.18 - 0.34 |

| Sepiapterin | 3 - 9 | 0.18 - 0.34 |

| 7,8-Dihydrobiopterin | 3 - 9 | 0.18 - 0.34 |

| 7,8-Dihydroneopterin | 3 - 9 | 0.18 - 0.34 |

| 6-Hydroxymethyl-7,8-dihydropterin (B3263101) | 3 - 9 | 0.18 - 0.34 |

| 6-Methyl-7,8-dihydropterin | 3 - 9 | 0.18 - 0.34 |

Note: The values are presented as a range for the dihydropterin family as reported in the cited literature.

Spectrophotometric assays are instrumental in real-time monitoring of enzymatic reactions involving dihydropterin derivatives. These assays typically rely on changes in the absorbance spectrum of the pterin ring upon enzymatic modification. For instance, the enzymatic activity of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), an enzyme that acts on a structurally similar substrate, can be monitored by observing changes in pterin fluorescence.

Stopped-flow spectrophotometry is a particularly powerful technique for studying the transient kinetics of these enzymes. By rapidly mixing the enzyme and substrate, the entire course of the reaction, from the initial binding event to product release, can be monitored. The change in the fluorescence of the pterin ring provides a direct probe of the enzymatic process. This approach has revealed biphasic fluorescence behavior in the HPPK-catalyzed reaction, corresponding to initial substrate binding followed by a slower conformational change or product release step.

Enzymatic Assays and Detailed Kinetic Characterization Techniques

Detailed kinetic characterization of enzymes that utilize 6-Methyl-7,8-dihydropterin as a substrate is crucial for understanding their mechanism of action and their role in metabolic pathways. These studies involve a combination of steady-state and pre-steady-state kinetic analyses.

The Michaelis-Menten model is a fundamental framework for analyzing the kinetics of many enzymes. khanacademy.orgwikipedia.org This model describes the relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (KM). khanacademy.orgwikipedia.org

Table 2: Key Parameters in Michaelis-Menten Enzyme Kinetics

| Parameter | Description | Significance |

|---|---|---|

| Vmax | The maximum rate of the reaction when the enzyme is saturated with substrate. khanacademy.org | Reflects the catalytic efficiency of the enzyme. |

| KM | The substrate concentration at which the reaction rate is half of Vmax. khanacademy.org | Indicates the affinity of the enzyme for its substrate; a lower KM suggests a higher affinity. |

| kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. | A measure of the intrinsic catalytic activity of the enzyme. |

Enzymatic assays for pterin-utilizing enzymes, such as HPPK and dihydropteroate (B1496061) synthase (DHPS), often involve coupling the enzymatic reaction to a subsequent reaction that produces a readily detectable signal. nih.gov For example, the release of pyrophosphate can be monitored using a coupled enzyme system that ultimately leads to the oxidation of NADH, which can be followed spectrophotometrically at 340 nm.

Isotopic Labeling and Mass Spectrometry for Metabolic Tracing and Elucidation of Reaction Mechanisms

Isotopic labeling in conjunction with mass spectrometry is a powerful strategy for tracing the metabolic fate of 6-Methyl-7,8-dihydropterin and for elucidating the intricate details of enzymatic reaction mechanisms. By introducing stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into the 6-Methyl-7,8-dihydropterin molecule, researchers can track its conversion into various downstream metabolites within a biological system.

Mass spectrometry allows for the sensitive and specific detection of these isotopically labeled compounds. nih.gov The mass shift introduced by the isotopes enables the differentiation of the labeled molecules from their unlabeled endogenous counterparts. This approach provides direct evidence for metabolic pathways and can quantify the flux through these pathways.

A prime example of the application of these techniques is in the study of pterin metabolism in various biological fluids, such as cerebrospinal fluid. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the sensitive determination of a range of pterin derivatives. nih.gov These methods often employ stable isotope-labeled internal standards for accurate quantification. nih.gov By analyzing the patterns of pterin metabolites, including those derived from exogenously supplied labeled precursors, researchers can diagnose inborn errors of metabolism and gain a deeper understanding of the pterin biosynthetic pathway. nih.gov

Table 3: Applications of Isotopic Labeling and Mass Spectrometry in Pterin Research

| Application | Methodology | Information Gained |

|---|---|---|

| Metabolic Flux Analysis | Feeding cells or organisms with isotopically labeled 6-Methyl-7,8-dihydropterin followed by LC-MS analysis of metabolites. | Quantitative measurement of the rate of conversion of 6-Methyl-7,8-dihydropterin into downstream products. |

| Reaction Mechanism Elucidation | Use of specifically labeled substrates to track the fate of individual atoms during an enzymatic reaction. | Identification of bond cleavage and formation steps, and the nature of reaction intermediates. |

| Clinical Diagnostics | Quantification of pterin derivatives in biological samples using LC-MS/MS with labeled internal standards. nih.gov | Diagnosis of metabolic disorders related to pterin biosynthesis. nih.gov |

Chemical Synthesis and Analog Development for Structure Activity Relationship Studies

Synthetic Strategies for 6-Methyl-7,8-dihydropterin Derivatives

The synthesis of 6-Methyl-7,8-dihydropterin and its derivatives involves multi-step processes that allow for specific modifications at various positions of the pterin (B48896) core. The reactivity of the 6-methyl group is a key aspect of these strategies. This group exhibits reactivity typical of alkyl groups alpha to a pyrazine (B50134) nitrogen atom, making it susceptible to modification. researchgate.net For instance, autoxidation of alkyl groups at the C-6 position can readily produce pteridines with carbonyl groups, such as 6-formyl or 6-acetyl derivatives. researchgate.netnih.gov These carbonyl-containing intermediates are valuable for further elaboration.

One common strategy involves the condensation of a substituted pyrimidine (B1678525) with an appropriate partner. For example, the synthesis of 6-acetyl-7-methyl-7,8-dihydropterin was confirmed through a synthetic route that solidified its structural identification as a degradation product of a more complex cofactor. nih.gov

Furthermore, the 6-formyl derivatives serve as versatile precursors for creating more complex structures. They can undergo Wittig-type reactions to yield 6-aralkylidene compounds, which have been identified as potential inhibitors of enzymes like dihydrofolate reductase. researchgate.net Another synthetic approach is the catalytic reductive methylation, which allows for selective methylation at specific nitrogen atoms within the pterin structure, such as the N(5) position, to create analogs like 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin. scispace.com

| Starting Material/Intermediate | Reaction Type | Key Reagents | Resulting Derivative Class | Reference |

|---|---|---|---|---|

| 6-Methyl-7,8-dihydropterin | Autoxidation | Oxygen (air) | 6-Carbonyl-pteridines (e.g., 6-formyl) | researchgate.net |

| 6-Formyl-7,8-dihydropterin | Wittig Reaction | Phosphonium ylides | 6-Aralkylidene-pteridines | researchgate.net |

| Tetrahydropterin (B86495) derivative | Reductive Methylation | Formaldehyde, PtO₂/H₂ | N(5)-Methyl derivatives | scispace.com |

| Substituted pyrimidine | Condensation/Cyclization | Various | 6-Acetyl-7-methyl-7,8-dihydropterin | nih.gov |

Rational Design Principles for Pterin-Based Enzyme Modulators

Rational design of enzyme modulators leverages detailed knowledge of the target enzyme's structure and mechanism. nih.govnih.gov For enzymes that process pterin substrates, such as 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK) and dihydropteroate (B1496061) synthase (DHPS), this approach is particularly effective. nih.govresearchgate.netresearchgate.net The design process is guided by the three-dimensional structure of the enzyme's active site, often determined through X-ray crystallography. researchgate.net

A primary principle is to design molecules that mimic the natural substrate or the transition state of the reaction. researchgate.net This involves identifying the key binding interactions—hydrogen bonds, electrostatic interactions, and van der Waals contacts—between the native pterin substrate and the amino acid residues in the active site. researchgate.netresearchgate.net For instance, in HPPK, three loop regions surrounding the active site make intimate contact with the substrates and undergo conformational changes upon binding. researchgate.netresearchgate.net Inhibitors can be designed to exploit these interactions and stabilize a non-productive conformation of the enzyme.

Another powerful strategy is the creation of bisubstrate analogues. These molecules are designed to occupy both the pterin-binding site and an adjacent substrate-binding site (e.g., the ATP-binding site in HPPK). nih.gov By linking a pterin moiety to a mimic of the second substrate, these analogues can achieve significantly higher affinity and inhibitory potency compared to single-site inhibitors. nih.gov The length and flexibility of the linker are critical design parameters. nih.gov Computational methods, including virtual screening and molecular docking, are used to predict the binding of designed ligands and to prioritize candidates for synthesis. nih.govresearchgate.net

| Design Principle | Description | Target Enzyme Example | Key Structural Information | Reference |

|---|---|---|---|---|

| Substrate/Transition-State Mimicry | Designing molecules that resemble the natural substrate or the high-energy transition state to bind tightly to the active site. | HPPK, DHPS | Crystal structure of enzyme-substrate complex. | researchgate.netresearchgate.net |

| Bisubstrate Analogue Inhibition | Linking mimics of two different substrates (e.g., pterin and ATP) to create a single, high-affinity inhibitor that spans both binding sites. | HPPK | Relative positions of the two substrate binding pockets. | nih.gov |

| Structure-Based Virtual Screening | Using computational models of the enzyme's active site to screen large libraries of virtual compounds for potential binders. | DHPS | High-resolution crystal structure of the target enzyme. | researchgate.net |

| Fragment-Based Design | Identifying small molecular fragments that bind to specific pockets within the active site and then linking them to create a more potent lead compound. | HPPK-DHPS | Structure of enzyme with bound fragments. | nih.gov |

Elucidation of Structure-Activity Relationships for Enzyme Inhibition and Substrate Specificity

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of pterin-based enzyme inhibitors. These studies involve systematically modifying the structure of a lead compound and evaluating the impact of each change on its biological activity.

For HPPK, SAR studies on bisubstrate analogues have demonstrated the importance of the linker connecting the pterin and adenosine (B11128) moieties. The affinity of one such inhibitor, P(1)-(6-Hydroxymethylpterin)-P(4)-(5'-adenosyl)tetraphosphate (HP(4)A), for HPPK was found to be approximately 116 and 76 times higher than that of MgADP and 6-hydroxymethylpterin, respectively. nih.gov The crystal structure of the HPPK-inhibitor complex revealed that a minimum linker length of about 7 Å is necessary to effectively bridge the two binding sites. nih.gov

In the case of DHPS, SAR studies have been used to develop a pharmacophore map for the pterin binding pocket. researchgate.net These studies revealed that substituting a nitro group with a nitroso group in one series of inhibitors led to improved activity. researchgate.net Furthermore, the addition of a carboxyl group that forms a hydrogen-bonding interaction with a key residue (Asp101) significantly increased potency. researchgate.net A van der Waals interaction between a methyl group on the inhibitor's linker and the side chain of a proline residue was also identified as a contributor to binding affinity. researchgate.net These detailed structural insights allow for the iterative refinement of inhibitors to achieve greater efficacy.

| Enzyme Target | Compound Series | Structural Modification | Effect on Activity | Key Interaction | Reference |

|---|---|---|---|---|---|

| HPPK | Bisubstrate Analogues | Varying linker length between pterin and adenosine | Optimal linker length (~7 Å) is critical for high affinity (IC₅₀ = 0.44 µM for HP(4)A). | Simultaneous occupancy of pterin and ATP binding sites. | nih.gov |

| DHPS | Pterin-site inhibitors | Substitution of nitro group with nitroso group | Improved inhibitory activity. | Altered electronics and sterics in the active site. | researchgate.net |

| DHPS | Pterin-site inhibitors | Addition of a carboxyl group | Increased potency (IC₅₀ = 19.8 µM for one analog). | Electrostatic/hydrogen-bonding with Asp101. | researchgate.net |

| DHPS | Pterin-site inhibitors | Addition of a methyl group on the linker | Contributes to binding affinity. | Van der Waals interaction with a proline residue. | researchgate.net |

Comparative Biochemistry of 6 Methyl 7,8 Dihydropterin with Other Pterins

Distinguishing Roles from 6-Hydroxymethyl-7,8-dihydropterin (B3263101) in Folate Metabolism

The primary pathway for de novo folate biosynthesis in microorganisms and plants involves the sequential action of several key enzymes. A critical step is the phosphorylation of 6-Hydroxymethyl-7,8-dihydropterin by the enzyme 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) nih.govresearchgate.netlpcv.frnih.govnih.govplos.org. This reaction is pivotal as it prepares the pterin (B48896) moiety for condensation with para-aminobenzoic acid (pABA) to form dihydropteroate (B1496061), a direct precursor to dihydrofolate researchgate.netnih.govnih.govplos.orgresearchgate.net.

The structural difference between 6-Methyl-7,8-dihydropterin and 6-Hydroxymethyl-7,8-dihydropterin lies in the substituent at the 6-position of the pterin ring: a methyl group (-CH3) versus a hydroxymethyl group (-CH2OH). This seemingly minor chemical distinction has profound implications for their respective roles in folate metabolism. The hydroxyl group of 6-Hydroxymethyl-7,8-dihydropterin is essential for the enzymatic activity of HPPK, as it is the site of pyrophosphorylation. In contrast, the methyl group of 6-Methyl-7,8-dihydropterin lacks this reactive hydroxyl moiety, rendering it an unsuitable substrate for HPPK.

Consequently, 6-Methyl-7,8-dihydropterin is not a direct intermediate in the canonical folate biosynthesis pathway. Instead, it is more likely to act as a competitive inhibitor of HPPK, binding to the active site but failing to undergo the subsequent phosphorylation step. This inhibitory action could potentially disrupt folate synthesis in organisms that rely on this pathway.

| Feature | 6-Methyl-7,8-dihydropterin | 6-Hydroxymethyl-7,8-dihydropterin |

|---|---|---|

| Substituent at C6 | Methyl (-CH3) | Hydroxymethyl (-CH2OH) |

| Role in Folate Synthesis | Likely inhibitor | Essential intermediate (substrate for HPPK) |

| Interaction with HPPK | Potential competitive inhibitor | Substrate for pyrophosphorylation |

Interplay and Differential Effects with Other Endogenous Dihydropterin Species, e.g., 7,8-dihydrobiopterin

Beyond the folate pathway, other reduced pterins play vital roles in cellular metabolism. A prominent example is 7,8-dihydrobiopterin (BH2), which is the oxidized form of tetrahydrobiopterin (B1682763) (BH4). BH4 is an essential cofactor for aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters (dopamine, serotonin) and for nitric oxide synthases researchgate.netnih.gov. The regeneration of BH4 from BH2 is a critical salvage pathway to maintain the pool of this vital cofactor.

The interplay between 6-Methyl-7,8-dihydropterin and 7,8-dihydrobiopterin is likely to be indirect, stemming from competition for enzymes that are not strictly specific to a single pterin derivative. For instance, dihydropteridine reductase (DHPR) is responsible for the reduction of quinonoid dihydrobiopterin back to BH4. While the primary substrate for DHPR is quinonoid dihydrobiopterin, the enzyme can sometimes exhibit broader substrate specificity. It is conceivable that 6-Methyl-7,8-dihydropterin could interact with DHPR, potentially acting as a weak substrate or an inhibitor, thereby indirectly affecting the cellular BH4/BH2 ratio. An altered BH4/BH2 ratio can have significant physiological consequences, including endothelial dysfunction and neurological disorders nih.gov.

The differential effects of these two dihydropterins are rooted in their distinct metabolic fates and functional roles. 7,8-dihydrobiopterin is intrinsically linked to the synthesis of neurotransmitters and nitric oxide, whereas 6-Methyl-7,8-dihydropterin, due to its structural similarity to folate precursors, is more likely to influence pathways related to one-carbon metabolism, should it be metabolized further.

| Feature | 6-Methyl-7,8-dihydropterin | 7,8-dihydrobiopterin (BH2) |

|---|---|---|

| Primary Associated Pathway | Potential interaction with folate biosynthesis | Salvage pathway for tetrahydrobiopterin (BH4) synthesis |

| Key Associated Enzymes | Potentially HPPK (as inhibitor) | Dihydropteridine Reductase (DHPR) (for regeneration to BH4) |

| Primary Biological Impact | Potential disruption of one-carbon metabolism | Modulation of neurotransmitter and nitric oxide synthesis |

Evolutionary Conservation of Pterin-Dependent Enzymatic Pathways

The enzymatic pathways that utilize pterin derivatives are ancient and highly conserved across all domains of life. The enzymes of the folate biosynthesis pathway, including HPPK and dihydropteroate synthase (DHPS), are found in a wide range of bacteria, archaea, and lower eukaryotes, highlighting their fundamental importance for cellular life nih.govnih.gov. In many organisms, HPPK and DHPS exist as a bifunctional enzyme, suggesting a strong evolutionary pressure to maintain the efficient channeling of the pterin intermediate nih.govresearchgate.netlpcv.frnih.govnih.gov.

The conservation of these pathways underscores the central role of pterin-based cofactors in core metabolic processes, such as the synthesis of nucleic acids and amino acids. The active sites of enzymes like HPPK are highly conserved, with specific residues responsible for binding the pterin ring and catalyzing the phosphoryl transfer. This high degree of conservation implies that even small modifications to the pterin substrate, such as the difference between a methyl and a hydroxymethyl group at the 6-position, can have a dramatic effect on enzyme recognition and catalysis.

The evolutionary persistence of these pterin-dependent pathways also suggests that organisms have developed robust mechanisms to regulate the flux of these metabolites and to distinguish between closely related pterin species. The inability of 6-Methyl-7,8-dihydropterin to serve as a substrate for HPPK is a testament to the high fidelity of these ancient and essential enzymatic systems.

Future Research Directions and Unanswered Questions in 6 Methyl 7,8 Dihydropterin Biochemistry

Discovery of Novel Enzymatic Transformations and Metabolic Fates

A primary area of future investigation lies in the comprehensive characterization of the metabolic pathways involving 6-Methyl-7,8-dihydropterin. While the metabolism of core pterins is partially understood, the specific enzymatic transformations that this methylated variant undergoes are not fully elucidated. Future research should focus on identifying and characterizing novel enzymes that may catalyze its conversion to other bioactive molecules or degradation products. For instance, studies on related pterins have identified degradation products under specific conditions, such as the formation of 6-acetyl-7-methyl-7,8-dihydropterin from a methanopterin derivative, suggesting that complex transformations are possible nih.gov. Research is needed to determine if analogous enzymatic or non-enzymatic reactions occur for 6-Methyl-7,8-dihydropterin in various biological systems.

Key unanswered questions in this domain include:

What are the primary enzymatic pathways for the catabolism of 6-Methyl-7,8-dihydropterin?

Does 6-Methyl-7,8-dihydropterin serve as a substrate for known or novel salvage pathways to regenerate other essential pterin (B48896) cofactors?

Are there specific environmental or physiological conditions that trigger unique metabolic fates for this compound?

Elucidation of Broader Biological and Regulatory Implications beyond Known Pathways

The known roles of pterins are predominantly as enzyme cofactors. For example, the related compound 6-hydroxymethyl-7,8-dihydropterin (B3263101) is a key intermediate in the folate biosynthetic pathway, where it is a substrate for 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) plos.orgnih.govscispace.com. However, the possibility that 6-Methyl-7,8-dihydropterin and other pterin derivatives have broader biological functions, such as in cell signaling or gene regulation, remains an exciting and largely unexplored frontier.

Future research should aim to uncover these non-canonical roles. It is plausible that 6-Methyl-7,8-dihydropterin could act as a signaling molecule, an antioxidant, or a modulator of protein function, independent of its role in enzymatic catalysis. Investigating its potential interactions with receptors, transcription factors, and other cellular components could reveal novel regulatory networks. The study of pterins as biomarkers for various diseases suggests they have systemic effects that are not fully understood at the molecular level mdpi.com.

Development of Advanced Methodologies for In Situ and Real-Time Pterin Analysis

A significant challenge in pterin biochemistry is the accurate and dynamic measurement of these compounds within their native cellular environment. Pterins are often present at low concentrations, are chemically labile, and exist in various redox states, making their analysis difficult nih.gov. Current methods for pterin analysis often rely on high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and mass spectrometry, which typically require sample homogenization and are not suitable for real-time measurements in living cells nih.govnih.govcreative-proteomics.com.

The development of novel analytical tools is crucial for advancing our understanding of 6-Methyl-7,8-dihydropterin biochemistry. Future research in this area should focus on:

Genetically encoded biosensors: Creating fluorescent or luminescent protein-based sensors that can specifically bind to 6-Methyl-7,8-dihydropterin and report its concentration and localization in real-time within living cells.

Advanced imaging techniques: Utilizing techniques like fluorescence lifetime imaging microscopy (FLIM) or Raman spectroscopy to non-invasively monitor the distribution and dynamics of pterins in situ nih.gov.

Improved mass spectrometry methods: Developing more sensitive and higher-throughput mass spectrometry platforms, such as those integrating ultra-high-performance liquid chromatography (UHPLC) with triple quadrupole mass spectrometers, to detect trace levels of pterin metabolites in complex biological samples creative-proteomics.com.

These advanced methodologies would provide unprecedented insights into the spatiotemporal dynamics of 6-Methyl-7,8-dihydropterin metabolism and its response to cellular signals and environmental stimuli.

Computational Approaches for Predicting Pterin-Enzyme Interactions and Designing Novel Probes

Computational methods are becoming increasingly powerful tools in biochemistry for predicting molecular interactions and guiding the design of new chemical entities nih.govmdpi.com. In the context of 6-Methyl-7,8-dihydropterin, computational approaches can be leveraged to address several key research questions. Molecular docking and molecular dynamics simulations can be used to predict the binding of 6-Methyl-7,8-dihydropterin to known and putative enzymes, helping to identify new metabolic pathways and regulatory interactions researchgate.netmdpi.com.

Furthermore, computational chemistry can aid in the design of novel molecular probes and inhibitors. By understanding the structural basis of pterin-enzyme interactions, it is possible to design high-affinity, specific inhibitors that can be used to probe the function of these enzymes in biological systems nih.govresearchgate.net. For example, bisubstrate analogues have been successfully designed to inhibit HPPK by linking a pterin moiety to an adenosine (B11128) moiety nih.gov. Similar approaches could be used to develop specific tools for studying the pathways involving 6-Methyl-7,8-dihydropterin. Quantum chemistry calculations can also provide a deeper understanding of the electronic structure and reactivity of pterins, which is crucial for interpreting their biological activities and designing new applications mdpi.comnih.gov.

Future directions for computational research include:

Q & A

Basic: How is 6-Methyl-7,8-dihydropterin synthesized and quantified in experimental settings?

Methodological Answer:

Synthesis of 6-Methyl-7,8-dihydropterin (6-Me-7,8-H₂pterin) typically involves chemical reduction of 6-methylpterin derivatives. Detection and quantification are achieved via high-performance liquid chromatography (HPLC) using authentic standards. For example, quinonoid 6-methyldihydropterin can be resolved from its tautomers using reverse-phase chromatography with UV detection at 254 nm . Emission spectroscopy in aqueous solutions (e.g., fluorescence at 450 nm) is also employed to distinguish dihydropterins from oxidized forms .

Basic: What structural features of 6-Methyl-7,8-dihydropterin are critical for its role in enzymatic reactions?

Methodological Answer:

The molecule’s hydroxymethyl group at position 6 and the dihydropterin core are essential for substrate recognition by enzymes like 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) . The planar pterin ring facilitates π-stacking interactions in active sites, while the hydroxyl group participates in hydrogen bonding with catalytic residues (e.g., Tyr39 and Asp99 in E. coli HPPK). Structural analogs with modifications at position 6 (e.g., bromomethyl or carboxy groups) show reduced binding affinity, highlighting the importance of this moiety .

Advanced: How can computational methods elucidate the catalytic mechanism of HPPK with 6-Me-7,8-H₂pterin?

Methodological Answer:

Quantum mechanics/molecular mechanics (QM/MM) simulations are used to model the pyrophosphoryl transfer reaction. The QM region includes the pterin substrate, ATP, and key catalytic residues (e.g., Mg²⁺ ions), while the MM region models the protein environment. These studies reveal that the reaction proceeds via a dissociative mechanism with a pentacovalent transition state. Mutagenesis of residues like Lys56 (stabilizing the transition state) and Asp99 (positioning the substrate) validates computational predictions .

Advanced: What strategies improve the design of bisubstrate analog inhibitors targeting HPPK?

Methodological Answer:

Bisubstrate inhibitors are synthesized by linking the pterin moiety to adenosine via phosphate or non-phosphate bridges (e.g., thioether or piperidine linkers). Structure-activity relationship (SAR) studies prioritize analogs with 7,7-dimethyl-dihydropterin cores, which enhance stability and binding. For example, replacing the pterin hydroxyl with a methyl group increases hydrophobic interactions in the HPPK active site. Inhibitor efficacy is validated via surface plasmon resonance (SPR) for binding affinity (Kd) and enzyme inhibition assays (IC₅₀) .

Advanced: How do conformational dynamics of HPPK influence substrate binding and catalysis?

Methodological Answer:

X-ray crystallography (e.g., PDB 4M5M) and NMR spectroscopy reveal that HPPK undergoes loop closure upon ATP binding, positioning the pterin substrate for catalysis. Time-resolved crystallography captures intermediate states, showing that a dynamic loop (residues 42–54 in E. coli HPPK) acts as a "lid" to shield the active site. Mutations in this loop (e.g., G42A) reduce catalytic efficiency by 90%, demonstrating its role in substrate orientation .

Advanced: How is substrate channeling achieved in bifunctional HPPK-dihydropteroate synthase (DHPS) enzymes?

Methodological Answer:

In bifunctional enzymes (e.g., Francisella tularensis HPPK-DHPS), kinetic coupling ensures efficient transfer of the intermediate 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) from HPPK to DHPS. Stopped-flow kinetics and isotopic labeling show that DHPS activity is limited by DHPPP availability, with no detectable accumulation of the intermediate. The high specific activity of DHPS relative to HPPK ensures flux through the pathway, while feedback inhibition by dihydropteroate regulates synthesis .

Advanced: What structural differences in HPPK across pathogens inform species-specific inhibitor design?

Methodological Answer:

Comparative cryo-EM and X-ray structures of HPPK from Staphylococcus aureus (SaHPPK) versus E. coli reveal divergent active-site loops and electrostatic surfaces. For example, SaHPPK has a larger hydrophobic pocket accommodating bulkier inhibitors. Fragment-based screening identifies aryl-thioguanine scaffolds that exploit these differences, achieving nanomolar inhibition in SaHPPK but not in human homologs. These insights guide the development of pathogen-selective antimicrobials .

Advanced: How do allosteric regulators modulate HPPK activity in folate biosynthesis?

Methodological Answer:

Isothermal titration calorimetry (ITC) and kinetic assays demonstrate that AMP and dihydropterin pyrophosphate (DHPPP) act as allosteric inhibitors. Binding of AMP to a secondary site induces conformational changes that reduce ATP affinity. Mutagenesis of allosteric residues (e.g., Arg82 in E. coli HPPK) disrupts feedback regulation, leading to uncontrolled DHPPP synthesis. These findings highlight HPPK as a regulatory node in folate metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.